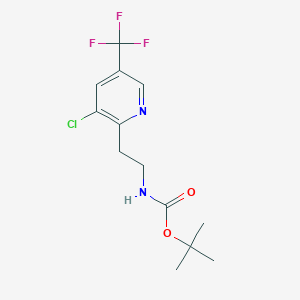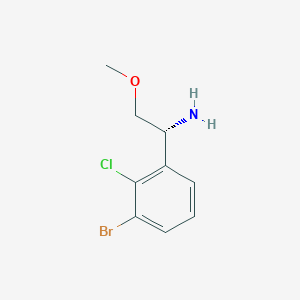
(R)-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is a chiral organic compound that features a bromine and chlorine-substituted phenyl ring attached to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 3 and 2 positions, respectively.
Chiral Resolution: The final step is the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, followed by methoxylation and chiral resolution using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of catalysts like palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Reagents like boronic acids and catalysts such as palladium are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets. The methoxyethanamine moiety may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Bromo-2-fluorophenyl)-2-methoxyethanamine
- ®-1-(3-Chloro-2-bromophenyl)-2-methoxyethanamine
- ®-1-(3-Bromo-2-iodophenyl)-2-methoxyethanamine
Uniqueness
®-1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds with different halogen substituents. The presence of both bromine and chlorine can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-2-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4,8H,5,12H2,1H3/t8-/m0/s1 |
InChI Key |
YDOWZWQBLWGPLD-QMMMGPOBSA-N |
Isomeric SMILES |
COC[C@@H](C1=C(C(=CC=C1)Br)Cl)N |
Canonical SMILES |
COCC(C1=C(C(=CC=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


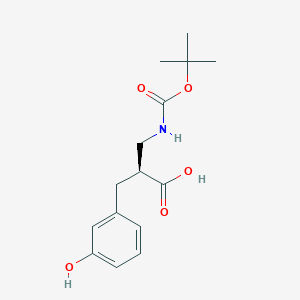
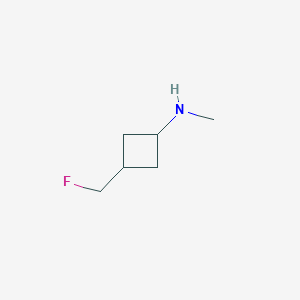

![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
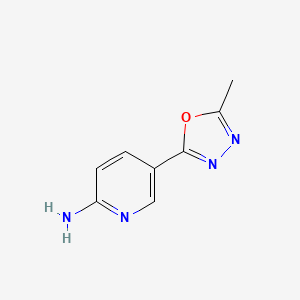
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)

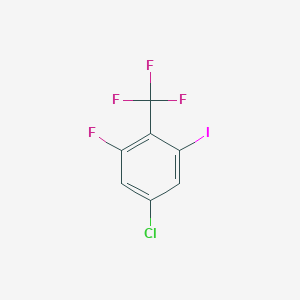


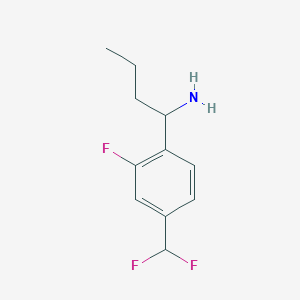
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
